![molecular formula C23H17NO B3037479 [1,1'-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone CAS No. 478064-94-7](/img/structure/B3037479.png)
[1,1'-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone
説明
“[1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone” is a chemical compound with the molecular formula C19H14O . It is also known by other names such as Benzophenone, 4-phenyl-; p-Benzoylbiphenyl; 4-Benzoylbiphenyl; p-Biphenylyl phenyl ketone; 4-Biphenylyl phenyl ketone; 4-Diphenyl phenyl ketone; p-Phenylbenzophenone; 4-Phenylbenzophenone; Phenyl p-biphenylyl ketone; 4-Benzoyldiphenyl .
Synthesis Analysis
The synthesis of quinoline derivatives, which are part of the structure of “[1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone”, has been widely studied. Quinoline is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Various methods of synthesis have been reported, including classical methods and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .
Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone” can be represented by the IUPAC Standard InChI: InChI=1S/C19H14O/c20-19 (17-9-5-2-6-10-17)18-13-11-16 (12-14-18)15-7-3-1-4-8-15/h1-14H .
科学的研究の応用
Spectroscopic Properties
One significant application of compounds similar to [1,1'-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone is in the study of their spectroscopic properties. For instance, the electronic absorption, excitation, and fluorescence properties of related compounds have been investigated, revealing that these compounds exhibit dual fluorescence with weak charge transfer separation in various solvents. This is further supported by quantum chemistry calculations, which demonstrate the existence of two rotamers (anti and syn) of these compounds, influenced by intramolecular hydrogen bonding (Al-Ansari, 2016).
Antibacterial and Antifungal Properties
Substituted [1,1'-biphenyl]-4-yl methanones have been synthesized and tested for their antibacterial and antifungal activities. These studies reveal that such compounds possess significant in vitro activity against various bacterial and fungal strains, indicating their potential use in antimicrobial applications (Reddy & Reddy, 2016).
Synthetic Methodologies
The synthesis of related [1,1'-biphenyl]-4-yl methanones via various chemical reactions, such as Suzuki cross-coupling and Friedlander quinoline synthesis, is another important application. These methodologies are crucial for creating a variety of compounds with potential pharmaceutical and industrial applications (Belyaeva et al., 2018).
Polyimide Synthesis and Memory Properties
In the field of materials science, [1,1'-biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone derivatives have been used in the synthesis of novel polyimides. These polyimides exhibit excellent organic solubility and high thermal stability, and have shown potential in memory storage applications, displaying bistable conductivity switching and nonvolatile memory behavior (Gao et al., 2023).
Crystal Structures
The study of crystal structures of compounds related to [1,1'-biphenyl]-4-yl methanones is another area of research. These studies are vital for understanding the molecular interactions and stability of these compounds, which can be important for their practical applications in various fields (Zhang et al., 2013).
特性
IUPAC Name |
(4-methylquinolin-3-yl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO/c1-16-20-9-5-6-10-22(20)24-15-21(16)23(25)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMZCUXABOIUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218948 | |
| Record name | [1,1′-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone | |
CAS RN |
478064-94-7 | |
| Record name | [1,1′-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478064-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3037396.png)
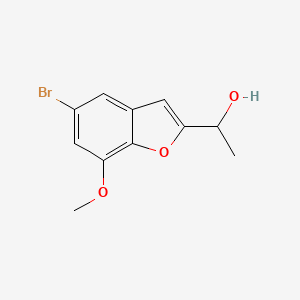
![3-[(2,2-Diethoxyethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B3037398.png)

![2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B3037404.png)
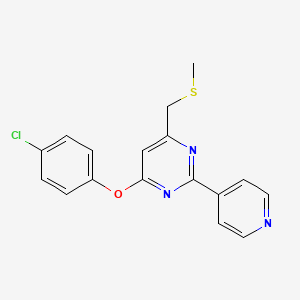
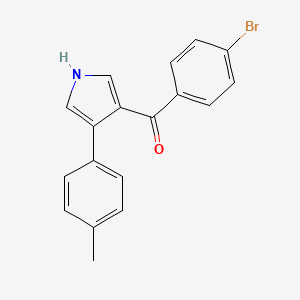
![1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B3037408.png)
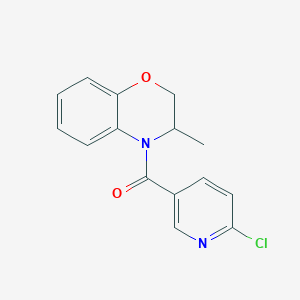
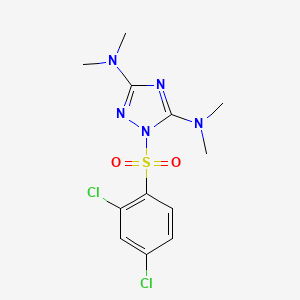
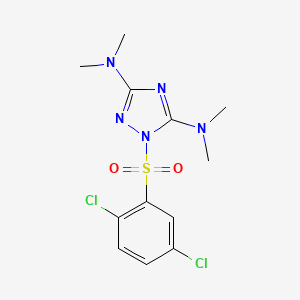
![2-Chloro-5-[(4-propylphenoxy)methyl]-1,3-thiazole](/img/structure/B3037415.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime](/img/structure/B3037416.png)
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3037419.png)